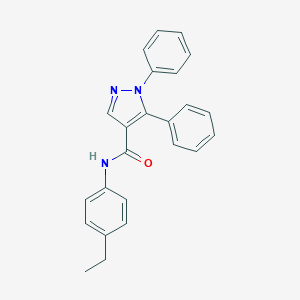

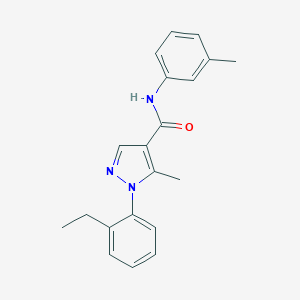

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as Edaravone, is a synthetic antioxidant drug that has been found to have neuroprotective effects in various neurological disorders. It was first approved for clinical use in Japan in 2001 for the treatment of acute ischemic stroke and has since been approved in other countries for the same indication.

Mécanisme D'action

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide exerts its neuroprotective effects by scavenging free radicals and reducing oxidative stress. It also inhibits the production of pro-inflammatory cytokines and reduces inflammation. Additionally, this compound has been shown to enhance the expression of neurotrophic factors, which promote neuronal survival and regeneration.

Biochemical and Physiological Effects:

This compound has been shown to reduce lipid peroxidation, protein oxidation, and DNA damage in various tissues, including the brain. It also reduces the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increases the expression of anti-inflammatory cytokines, such as interleukin-10. This compound has also been shown to enhance the expression of neurotrophic factors, such as brain-derived neurotrophic factor and nerve growth factor, which promote neuronal survival and regeneration.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its well-established neuroprotective effects, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound also has some limitations, including its high cost, its short half-life, and its potential to interfere with other experimental treatments.

Orientations Futures

There are several future directions for research on N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, including its potential use in other neurological disorders, such as Parkinson's disease and multiple sclerosis, its combination with other neuroprotective agents, and its optimization for clinical use, such as the development of sustained-release formulations. Additionally, further research is needed to elucidate the molecular mechanisms underlying this compound's neuroprotective effects and to identify biomarkers for patient selection and monitoring.

Méthodes De Synthèse

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is synthesized through a multistep process that involves the condensation of 4-ethylphenylhydrazine with 4-bromobenzaldehyde to form 4-ethylphenyl-4-bromobenzylhydrazine. This intermediate is then reacted with diphenylacetonitrile in the presence of a base to form the pyrazole ring. Finally, the carboxamide group is introduced by reacting the pyrazole intermediate with chloroacetyl chloride in the presence of a base.

Applications De Recherche Scientifique

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its neuroprotective effects in various neurological disorders, including acute ischemic stroke, amyotrophic lateral sclerosis (ALS), traumatic brain injury (TBI), and Alzheimer's disease (AD). In acute ischemic stroke, this compound has been shown to reduce oxidative stress and inflammation, improve neurological function, and reduce the risk of disability and death. In ALS, this compound has been shown to slow disease progression and improve survival. In TBI, this compound has been shown to reduce brain edema, improve neurological function, and reduce neuronal damage. In AD, this compound has been shown to reduce oxidative stress and improve cognitive function.

Propriétés

Formule moléculaire |

C24H21N3O |

|---|---|

Poids moléculaire |

367.4 g/mol |

Nom IUPAC |

N-(4-ethylphenyl)-1,5-diphenylpyrazole-4-carboxamide |

InChI |

InChI=1S/C24H21N3O/c1-2-18-13-15-20(16-14-18)26-24(28)22-17-25-27(21-11-7-4-8-12-21)23(22)19-9-5-3-6-10-19/h3-17H,2H2,1H3,(H,26,28) |

Clé InChI |

CYCZQVFRIZTFHX-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

SMILES canonique |

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,4-Dichlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286820.png)

![6-(2-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286821.png)

![6-(4-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286822.png)

![6-(2-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286824.png)

![6-Ethyl-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286825.png)

![7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole](/img/structure/B286843.png)

![6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286844.png)